molecular formula C10H17Cl2N3OS B1443087 1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane dihydrochloride CAS No. 1306606-53-0

1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane dihydrochloride

Cat. No. B1443087
M. Wt: 298.2 g/mol
InChI Key: OQKGTCYXYQCSPQ-UHFFFAOYSA-N
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Description

This compound is a versatile chemical used in diverse scientific research, from drug development to material synthesis. It has a CAS Number of 1306606-53-0 and a molecular weight of 298.24 . The IUPAC name is 1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1,4-diazepane dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15N3OS.2ClH/c1-8-9(15-7-12-8)10(14)13-5-2-3-11-4-6-13;;/h7,11H,2-6H2,1H3;2*1H . This indicates that the molecule contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), sulfur (S), and chlorine (Cl) atoms. The structure includes a 1,4-diazepane ring, which is substituted with a carbonyl group that is further substituted with a 4-methyl-1,3-thiazole ring .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not available in the search results.

Scientific Research Applications

Synthesis and Chemical Structures

  • The compound has been involved in the synthesis of tricyclic structures, such as 7-phenyl-5H-thizolo[5,4-e]pyrrolo[1,2-a][1,4]diazepin-10(9H)one, showcasing its role in the preparation of complex heterocyclic compounds (Shafiee & Shekarchi, 2002).
  • It's been utilized in the synthesis of N-heterocycle-fused tetrahydro-1,4-diazepinones, highlighting its importance in developing novel heterocyclic structures with potential therapeutic applications (Dzedulionytė et al., 2022).
  • The compound has contributed to the development of new 3-phenyl substituted dibenzo-1,4-diazepin-1-one derivatives, further illustrating its versatility in synthesizing diazepine-based compounds (Wang et al., 2014).

Crystal Structure and Molecular Interactions

  • Studies have revealed the crystal structure and supramolecular hydrogen-bonded hexamers in compounds like 3-methyl-1,5-diphenyl-1,6,7,8-tetrahydropyrazolo[3,4-b][1,4]diazepine, providing insights into the molecular interactions and crystal packing of these complex structures (Low et al., 2002).

Solubility and Physicochemical Properties

  • Research has been conducted on the solubility of related benzodiazepine derivatives in various solvents, offering valuable information on the physicochemical properties and solubility behavior of these compounds, which is crucial for their formulation and therapeutic application (Jouyban et al., 2010).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

1,4-diazepan-1-yl-(4-methyl-1,3-thiazol-5-yl)methanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS.2ClH/c1-8-9(15-7-12-8)10(14)13-5-2-3-11-4-6-13;;/h7,11H,2-6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKGTCYXYQCSPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CCCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane dihydrochloride
Reactant of Route 2
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1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane dihydrochloride
Reactant of Route 3
1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane dihydrochloride
Reactant of Route 4
1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane dihydrochloride
Reactant of Route 5
1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane dihydrochloride
Reactant of Route 6
1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane dihydrochloride

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